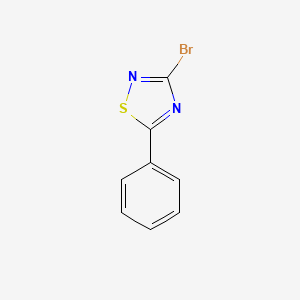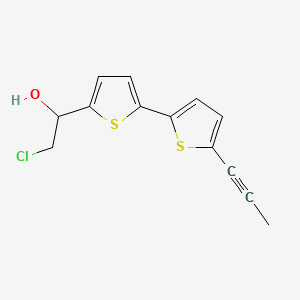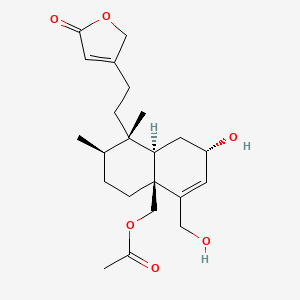
Blinin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Blinin has a wide range of scientific research applications, including:
Chemistry: this compound is studied for its unique chemical structure and reactivity, providing insights into diterpenoid chemistry.
Mecanismo De Acción
Mode of Action:
When exposed to ultraviolet-B (UV-B) stress, C. blinii responds by increasing the content of blinin. UV-B is an abiotic stress that affects plant growth, physiology, biochemistry, photosystems, and antioxidant activity. Despite the elevated levels of reactive oxygen species (ROS) induced by UV-B, C. blinii activates antioxidative enzymes (such as superoxide dismutase, peroxidase, catalase, and ascorbate peroxidase) to eliminate ROS. Notably, this compound synthesis is markedly upregulated in response to UV-B exposure .
Biochemical Pathways:
The molecular mechanism underlying this compound synthesis involves key enzyme genes within the this compound synthesis pathway. These genes are upregulated by UV-B, leading to increased this compound production. Additionally, RNA sequencing analyses reveal 23 upregulated terpene transporter genes, which likely participate in this compound transport during the UV-B response .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of blinin involves several steps, starting from the extraction of raw materials from Conyza blinii. The process typically includes:
Extraction: The plant material is subjected to solvent extraction using ethanol or methanol.
Isolation: The crude extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Characterization: The isolated this compound is characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis and the need for sustainable sources of Conyza blinii. Current methods focus on optimizing the extraction and purification processes to increase yield and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions: Blinin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological properties.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products: The major products formed from these reactions include oxidized and reduced derivatives of this compound, each with potentially unique biological activities .
Comparación Con Compuestos Similares
Blinin is compared with other diterpenoids such as:
Forskolin: Known for its role in activating adenylate cyclase and increasing cyclic adenosine monophosphate levels.
Ginkgolide: A diterpenoid lactone found in Ginkgo biloba, known for its neuroprotective effects.
Taxol: A diterpenoid used as an anti-cancer agent, particularly in the treatment of breast and ovarian cancers.
Uniqueness of this compound: this compound’s unique combination of antioxidant, anti-tumor, and gastroprotective properties sets it apart from other diterpenoids. Its specific role in enhancing plant tolerance to environmental stresses further highlights its distinctiveness .
Propiedades
IUPAC Name |
[(2S,4aS,7R,8S,8aR)-2-hydroxy-4-(hydroxymethyl)-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]-1,2,5,6,7,8a-hexahydronaphthalen-4a-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O6/c1-14-4-7-22(13-28-15(2)24)17(11-23)9-18(25)10-19(22)21(14,3)6-5-16-8-20(26)27-12-16/h8-9,14,18-19,23,25H,4-7,10-13H2,1-3H3/t14-,18-,19-,21+,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSSNTKMBVTREV-DDHROXKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC3=CC(=O)OC3)CC(C=C2CO)O)COC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=CC(=O)OC3)C[C@@H](C=C2CO)O)COC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
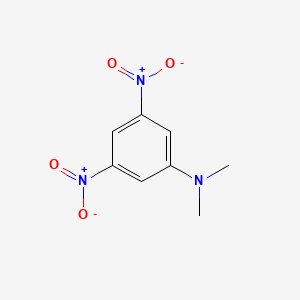
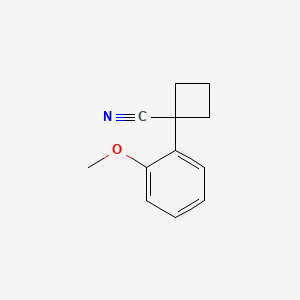
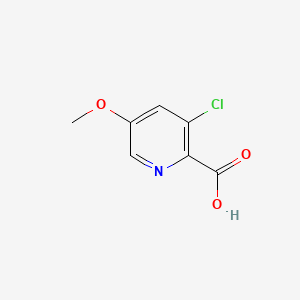

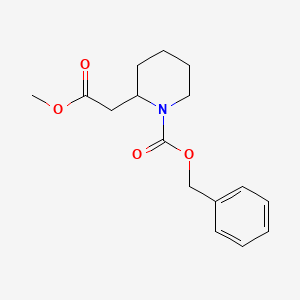
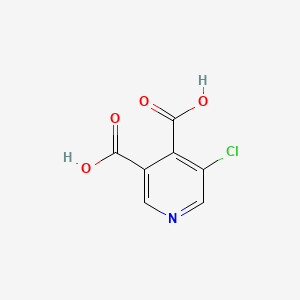
![6-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B599668.png)
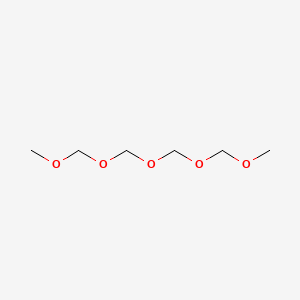
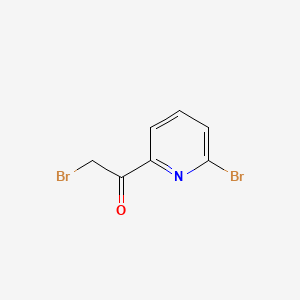
![tert-Butyl 6-chloro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B599674.png)


